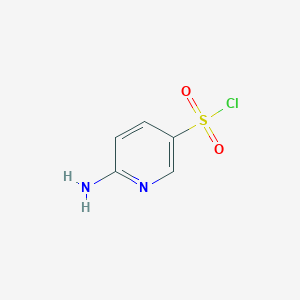
6-Aminopyridine-3-sulfonyl chloride
Cat. No. B1280792
Key on ui cas rn:
289483-92-7
M. Wt: 192.62 g/mol
InChI Key: MFNXODBGVQIFPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07834049B2
Procedure details


Under ice-cooling, 10.00 g (0.106 mol) of 2-aminopyridine was added little by little to 123.8 g (1.06 mol) of chlorosulfonic acid. To the mixture was added 50.56 g (0.425 mol) of thionyl chloride. The mixture was heated under reflux for 2.5 hours, and further stirred at 150° C. for 7 hours. The reaction solution was poured into ice-water, neutralized by adding sodium bicarbonate and extracted with ethyl acetate. The organic layer was successively washed with an aqueous saturated sodium bicarbonate, water and brine, dried over magnesium sulfate, and then concentrated to dryness. The residue was suspended in ethyl ether and the insoluble matters were filtered off. The filtrate was concentrated to dryness and the residue was recrystallized from ethyl ether/hexane, to give 6.58 g of the title compound.



[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Name
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[Cl:8][S:9](O)(=[O:11])=[O:10].S(Cl)(Cl)=O.C(=O)(O)[O-].[Na+]>>[NH2:1][C:2]1[N:3]=[CH:4][C:5]([S:9]([Cl:8])(=[O:11])=[O:10])=[CH:6][CH:7]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC=CC=C1
|
|
Name
|
|
|
Quantity
|
123.8 g
|
|
Type
|
reactant
|
|
Smiles
|
ClS(=O)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
50.56 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
150 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
further stirred at 150° C. for 7 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Under ice-cooling
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 2.5 hours
|
|
Duration
|
2.5 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was successively washed with an aqueous saturated sodium bicarbonate, water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the insoluble matters were filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was recrystallized from ethyl ether/hexane
|
Outcomes


Product
Details
Reaction Time |
7 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC=C(C=N1)S(=O)(=O)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.58 g | |
| YIELD: CALCULATEDPERCENTYIELD | 32.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
